molecular formula C20H17NO B11837402 N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]benzamide CAS No. 919349-72-7

N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]benzamide

Cat. No.: B11837402
CAS No.: 919349-72-7
M. Wt: 287.4 g/mol
InChI Key: IDSGCULFFQJTFR-UHFFFAOYSA-N
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Description

N-(2-(Naphthalen-1-yl)allyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a naphthalene ring attached to an allyl group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production methods for N-(2-(Naphthalen-1-yl)allyl)benzamide are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-(Naphthalen-1-yl)allyl)benzamide can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide moiety, potentially converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the naphthalene ring, where electrophilic aromatic substitution can introduce various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines or reduced benzamide derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemical research, N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]benzamide serves as a model compound for studying hydrogen bonding interactions. Its unique structure allows for exploration of amide NH···F hydrogen bonds, which are significant in understanding molecular interactions.

Biology and Medicine

The compound has shown potential biological activities, particularly in antifungal applications. Its mechanism of action is believed to involve the inhibition of key enzymes in fungal cells, making it a candidate for further investigation into its fungicidal properties. Recent studies have indicated that derivatives of naphthalene compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that similar derivatives may also possess anticancer properties .

Industrial Applications

In the industrial sector, this compound and its derivatives are utilized in the synthesis of pharmaceuticals and agrochemicals. The unique properties of this compound may lead to new materials or processes in chemical manufacturing.

Case Study 1: Antifungal Activity

A study demonstrated the antifungal activity of benzamide derivatives similar to this compound against various fungal strains. The mechanism involved the disruption of fungal cell wall synthesis, leading to cell death. This study highlights the potential of naphthalene-based compounds in developing new antifungal agents.

Case Study 2: Cytotoxicity Against Cancer Cells

Research involving a series of naphthoquinone-benzamides revealed significant cytotoxic activity against breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colon cancer (HT-29) cell lines. Compounds derived from naphthalene structures exhibited better potency than traditional chemotherapeutics like cisplatin, indicating their potential as alternative anticancer agents .

Mechanism of Action

The mechanism of action of N-(2-(Naphthalen-1-yl)allyl)benzamide involves its interaction with specific molecular targets. For instance, its fungicidal activity is believed to result from the inhibition of key enzymes or pathways in fungal cells . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins or other biomolecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Uniqueness:

N-(2-(Naphthalen-1-yl)allyl)benzamide is unique due to the presence of the allyl group, which provides additional sites for chemical reactions and potential biological activity. Its structural features make it a versatile compound for various scientific research applications, distinguishing it from other benzamide derivatives.

Biological Activity

N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological activity, focusing on its anticancer, antifungal, and antibacterial properties.

Chemical Structure and Properties

This compound can be described by its molecular formula C17H15NOC_{17}H_{15}NO. The compound features a naphthalene moiety linked to a prop-2-en-1-yl group and an amide functional group, contributing to its biological interactions.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, a study evaluated several benzamide derivatives and found that certain structures displayed significant growth inhibition against colon carcinoma cells (HCT-15), with IC50 values ranging from 0.20 to 2.58 μM for the most active compounds .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the naphthalene and benzamide components significantly affect anticancer potency. Electron-withdrawing groups on the aromatic rings enhanced activity, while bulky substituents reduced efficacy. For example, compounds with a 3,4-dichloro substitution demonstrated improved cytotoxicity compared to their unsubstituted counterparts .

Antifungal Activity

The antifungal potential of this compound has also been explored. In a study evaluating various synthetic benzamides against fungal pathogens, some derivatives showed promising inhibitory activity against Sclerotinia sclerotiorum, with inhibition rates surpassing 86% for certain compounds . The EC50 values for these compounds were significantly lower than those of established antifungal agents like quinoxyfen.

Table 1: Antifungal Activity of Related Compounds

CompoundInhibition Rate (%)EC50 (mg/L)
Compound A86.15.17
Compound B77.86.67
Quinoxyfen77.814.19

Antibacterial Activity

The antibacterial properties of this compound have been less extensively studied but are still noteworthy. Initial findings suggest that derivatives with similar structural motifs exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, studies on related benzamides have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with some compounds displaying MIC values comparable to conventional antibiotics .

Properties

CAS No.

919349-72-7

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

N-(2-naphthalen-1-ylprop-2-enyl)benzamide

InChI

InChI=1S/C20H17NO/c1-15(14-21-20(22)17-9-3-2-4-10-17)18-13-7-11-16-8-5-6-12-19(16)18/h2-13H,1,14H2,(H,21,22)

InChI Key

IDSGCULFFQJTFR-UHFFFAOYSA-N

Canonical SMILES

C=C(CNC(=O)C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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